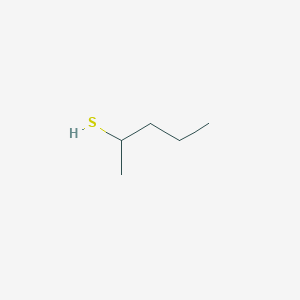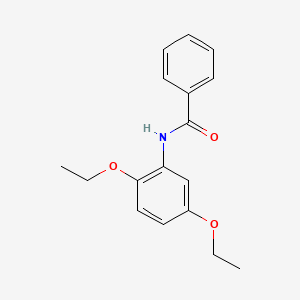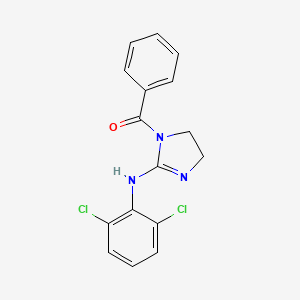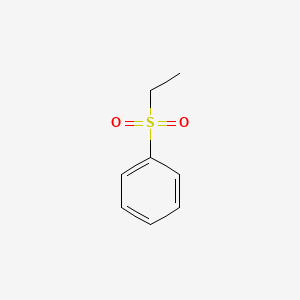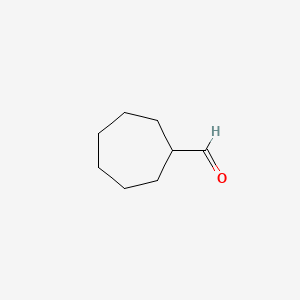
シクロヘプタンカルバルデヒド
概要
説明
Cycloheptanecarbaldehyde is an organic compound with the molecular formula C8H14O. It is a seven-membered ring aldehyde, which makes it a valuable intermediate in organic synthesis. The compound is known for its unique ring structure, which imparts distinct chemical properties compared to other aldehydes.
科学的研究の応用
Cycloheptanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its use in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
Cycloheptanecarbaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and keeping away from heat/sparks/open flames .
準備方法
Synthetic Routes and Reaction Conditions
Cycloheptanecarbaldehyde can be synthesized through various methods. One common approach involves the oxidation of cycloheptanol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. Another method includes the hydroformylation of cycloheptene, where the reaction of cycloheptene with carbon monoxide and hydrogen in the presence of a rhodium catalyst yields cycloheptanecarbaldehyde.
Industrial Production Methods
In an industrial setting, cycloheptanecarbaldehyde is typically produced via the hydroformylation process due to its efficiency and scalability. The reaction conditions often involve high pressure and temperature to ensure optimal yield and purity of the product.
化学反応の分析
Types of Reactions
Cycloheptanecarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cycloheptanecarboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to cycloheptanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
作用機序
The mechanism of action of cycloheptanecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical transformations.
類似化合物との比較
Cycloheptanecarbaldehyde can be compared with other cyclic aldehydes such as cyclohexanecarbaldehyde and cyclopentanecarbaldehyde:
Cyclohexanecarbaldehyde: A six-membered ring aldehyde with similar reactivity but different ring strain and stability.
Cyclopentanecarbaldehyde: A five-membered ring aldehyde with higher ring strain and different chemical properties.
Uniqueness
Cycloheptanecarbaldehyde’s seven-membered ring structure provides a unique balance of ring strain and stability, making it a valuable intermediate in organic synthesis. Its reactivity and versatility in chemical reactions set it apart from other cyclic aldehydes.
特性
IUPAC Name |
cycloheptanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFRCHGZFHSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195419 | |
| Record name | Formylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-29-6 | |
| Record name | Cycloheptanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylcycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formylcycloheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the synthesis method described in the paper impact the availability of cycloheptanecarbaldehyde for research purposes?
A1: While the paper focuses on cycloheptene synthesis, it directly mentions cycloheptanecarbaldehyde as a derivative. [] Therefore, a more efficient synthesis of cycloheptene could potentially translate to increased availability and potentially lower costs of cycloheptanecarbaldehyde for research purposes. This is because cycloheptanecarbaldehyde can be synthesized from cycloheptene through various chemical transformations. Increased accessibility to building blocks like cycloheptanecarbaldehyde can, in turn, facilitate the exploration of its applications in different research areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

